12-Deoxyphorbolphenylacetate
Description
Structure
3D Structure
Properties
CAS No. |
58821-98-0 |
|---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
InChI Key |
JAMGGIDPOXFRAM-XASYBOBESA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Synonyms |
12-deoxyphorbol-13-phenylacetate 12-deoxyphorbolphenylacetate 12-DOPP 12-DOPPA 12-DPPA |
Origin of Product |
United States |
Origin, Isolation, and Chemical Synthesis Methodologies
Natural Occurrence and Biosynthetic Pathways of Phorbol (B1677699) Precursors (e.g., Tiglianes)
12-Deoxyphorbolphenylacetate belongs to the tigliane (B1223011) family of diterpenoids. Tigliane and the biogenetically related daphnane (B1241135) diterpenoids are characteristically found in plants of the Euphorbiaceae and Thymelaeaceae families. researchgate.netnih.gov These compounds are known for their structural diversity, which arises from various oxygenation and esterification patterns on the core polycyclic skeleton. researchgate.net Phorbol esters, the most well-known class of tiglianes, are esters of the parent alcohol, phorbol. nih.govspectroscopyonline.com The "12-deoxy" designation indicates the absence of a hydroxyl group at the C-12 position of the tigliane skeleton. nih.gov
The biosynthesis of these complex molecules is a multi-step enzymatic process. researchgate.netnih.gov It is widely thought to begin with geranylgeranyl diphosphate (B83284) (GGPP), a common precursor in terpenoid synthesis. researchgate.netnih.gov The key steps in the proposed biosynthetic pathway are:
Cyclization to Casbene (B1241624): The enzyme casbene synthase catalyzes the cyclization of GGPP to form casbene. researchgate.netnih.gov
Formation of the Tigliane Skeleton: Casbene undergoes further ring-closing reactions to form the lathyrane skeleton, which then rearranges to produce the characteristic 5/7/6/3 fused tetracyclic structure of the tiglianes. researchgate.netnih.gov
Oxidative Modifications: Following the formation of the core skeleton, a series of oxidation reactions, catalyzed by various enzymes, introduce hydroxyl groups at specific positions.
Esterification: Finally, selected hydroxyl groups are esterified to produce the vast array of naturally occurring phorbol esters. researchgate.net
This biosynthetic pathway provides the natural source for phorbol, the key starting material for the semisynthesis of many analogues, including this compound. nih.gov
Semisynthetic Derivation of this compound from Natural Phorbol Esters
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create new molecules. ebi.ac.uk This approach is often more efficient and economical than total synthesis for producing complex molecules like phorbol ester analogues. ebi.ac.uk
Access to significant quantities of this compound and its close analogue, prostratin (B1679730), has been achieved through practical semisynthetic methods. nih.gov A notable strategy was developed that allows for the synthesis of 12-deoxyphorbol-13-phenylacetate (often abbreviated as DPP) in fewer than five steps starting from phorbol, which can be isolated from natural sources like Croton tiglium oil. nih.gov This method provides a direct and efficient route to DPP, making it more accessible for research purposes.
Strategies for Total Synthesis of Phorbol Esters and Analogues
The total synthesis of phorbol and its esters is a formidable challenge in organic chemistry due to the molecule's complex architecture. chinesechemsoc.org This includes a unique 5/7/6/3 tetracyclic skeleton, eight contiguous stereocenters, and a dense arrangement of functional groups. chinesechemsoc.org Furthermore, the molecule is sensitive to acid, base, heat, and light. chinesechemsoc.org Despite these difficulties, several research groups have successfully completed the total synthesis of phorbol, a landmark achievement that also opens doors to creating structurally unique analogues. nih.govnih.govchinesechemsoc.org
The primary goal of these synthetic routes is often not to compete with natural isolation but to provide access to analogues with unique substitution patterns that are not found in nature. nih.govnih.govlookchem.com
| Research Group | Year of First Total Synthesis | Number of Steps | Key Strategy/Starting Material |
| Wender Group | 1989 | 52 (racemic) | Not specified in provided search results. Subsequent syntheses were shorter (42 and 40 steps). chinesechemsoc.org |
| Baran Group | 2016 | 19 (enantiospecific) | Implemented a "two-phase terpene synthesis strategy" starting from the abundant monoterpene (+)-3-carene. nih.govnih.gov |
| Li Group | 2022 | 20 | Utilized (+)-carvone and employed pentamethyldisilyl (PMDS) groups as masked hydroxyl groups. chinesechemsoc.org |
Advanced Chemical Approaches for Structural Diversification and Analog Generation
A key driver for developing total and semisynthetic routes to phorbol esters is the ability to generate novel analogues for scientific investigation. nih.govlookchem.com Subtle changes to the structure of phorbol esters can lead to dramatic differences in their biological activity. nih.gov Advanced chemical approaches focus on creating this structural diversity.
One powerful strategy is the "two-phase" synthesis approach, which involves building the core carbon skeleton first (Phase I) and then performing a series of strategic C-H oxidations to install the oxygen functional groups (Phase II). nih.govlookchem.com This logic allows for the creation of analogues with oxygenation patterns that are inaccessible through isolation or simple semisynthesis from natural phorbol. nih.govlookchem.com
Solution-phase parallel synthesis is another efficient procedure used for the structural diversification of complex molecules. benthamdirect.com This methodology allows for the rapid generation of a library of related compounds from a common intermediate, which can then be screened for desired properties. By modifying the ester groups at various positions or altering the oxidation state of the tigliane core, chemists can systematically explore the structure-activity relationships of this important class of compounds.
Molecular and Cellular Pharmacology: Mechanistic Investigations
Protein Kinase C (PKC) Isoform-Specific Activation and Regulation
12-Deoxyphorbolphenylacetate exhibits a distinct pattern of activation and regulation of PKC isoforms, which underpins its unique biological effects. This selectivity is a key area of research, as different PKC isoforms can mediate diverse and sometimes opposing cellular functions. medcraveonline.com
The activation of PKC isoforms by dPP is characterized by their translocation from the cytosol to cellular membranes. nih.gov In primary mouse keratinocytes, dPP rapidly induces the translocation of PKC-α, -δ, and -ε from the soluble fraction to the particulate fraction within minutes. nih.gov Notably, the novel PKC isozymes, PKC-δ and -ε, show a significantly higher potency of translocation in response to dPP compared to the classical PKC-α. nih.gov
Following translocation, dPP also triggers the down-regulation of several PKC isoforms, including PKC-α, -δ, -η, and -ε. nih.gov The down-regulation of the novel PKC isozymes (δ, ε, and η) occurs with approximately two orders of magnitude higher potency (ED50 of about 1-2 nM) than that of PKC-α (ED50 of about 100 nM). nih.gov This potent and selective down-regulation of novel PKC isoforms distinguishes dPP from other phorbol (B1677699) esters like phorbol-12-myristate-13-acetate (PMA). nih.gov
In human megakaryocytic Dami cells, dPP is a potent activator of PKC-ε, with weaker effects on PKC-α and -θ. nih.gov In contrast, PMA treatment leads to the translocation and subsequent down-regulation of PKC-α, -ε, and -θ. nih.gov This differential activation suggests that specific PKC isoforms are key mediators of dPP-induced cellular responses. nih.gov Furthermore, studies in murine keratinocytes have shown that selective down-regulation of PKC isoforms by dPP can inhibit calcium-induced expression of differentiation markers, with doses most specific for the down-regulation of PKC-α being particularly effective. nih.gov
Table 1: Differential Translocation and Down-regulation of PKC Isozymes by this compound in Primary Mouse Keratinocytes
| PKC Isozyme | Translocation Potency | Down-regulation Potency (ED50) |
|---|---|---|
| PKC-α | Lower | ~100 nM |
| PKC-δ | Higher | ~1-2 nM |
| PKC-ε | Higher | ~1-2 nM |
| PKC-η | Not explicitly stated for translocation | ~1-2 nM |
Data derived from studies on primary mouse keratinocytes. nih.gov
The activation of conventional and novel PKC isoforms is mediated by the binding of ligands like dPP to their C1 domains. nih.govucsd.edu The C1 domain is a cysteine-rich motif that forms the binding pocket for diacylglycerol (DAG) and phorbol esters. ebi.ac.uk Most conventional and novel PKC isoforms possess two tandem C1 domains, designated C1a and C1b. nih.gov
Research into the interaction of various ligands with the C1a and C1b domains of PKCδ has revealed interesting specificities. While some ligands, such as PMA, show a selective dependence on the C1b domain for inducing translocation, 12-deoxyphorbol-13-phenylacetate does not exhibit such selectivity. nih.gov This lack of selectivity is also observed for other compounds like mezerein and prostratin (B1679730). nih.gov This suggests that dPP may interact with both C1a and C1b domains to a similar extent, a characteristic that might be linked to its distinct biological activities, including its role as a partial antagonist in some contexts. nih.gov The ability of dimeric phorbol esters to engage both C1 domains highlights the complexity of ligand-C1 domain interactions. nih.gov
Upon activation, PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby propagating downstream signaling events. sigmaaldrich.comcellsignal.cn this compound has been shown to stimulate the phosphorylation of specific PKC substrates. In Swiss 3T3 cells, both dPP and another non-tumor-promoting phorbol ester, sapintoxin A, induce a dose-dependent increase in the phosphorylation of an 80 kDa protein, a known substrate for PKC. nih.gov The half-maximal effective concentration (Ka) for this phosphorylation event was determined to be 45 nM for dPP. nih.gov
The phosphorylation of specific substrates is a critical step in mediating the cellular effects of PKC activation. For instance, the phosphorylation of the insulin (B600854) receptor at Thr-1160 has been linked to sustained PKCε activation. elifesciences.org The ability of dPP to induce the phosphorylation of specific substrates underscores its role as a functional activator of PKC signaling pathways.
Ligand-Protein Binding Kinetics and Thermodynamics with PKC C1 Domains
Identification and Characterization of Non-PKC Molecular Targets
While PKC is the major high-affinity receptor for phorbol esters, the possibility of non-PKC molecular targets for this compound cannot be entirely ruled out. However, current research predominantly focuses on its interactions with PKC isoforms. The diverse biological effects of different phorbol esters have spurred investigations into the biochemical basis for these differences, which largely point towards the differential activation of PKC isozymes. nih.gov Further research may yet uncover other proteins or cellular components that interact with dPP, but at present, its pharmacology is overwhelmingly attributed to its effects on the PKC family.
Downstream Cellular Signal Transduction Cascades
The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately influence cellular functions such as proliferation, differentiation, and gene expression. nih.govnih.gov
A key consequence of PKC activation is the modulation of gene expression. uwa.edu.auwikipedia.orgnews-medical.netbyjus.com This regulation is a complex process involving the activation of transcription factors that bind to specific DNA sequences and control the transcription of target genes. uwa.edu.auwikipedia.org
Studies have shown that dPP can potently induce the expression of certain genes. For example, in human lung adenocarcinoma A549 cells, dPP, along with other PKC agonists like thymeleatoxin, has been shown to induce the expression of the manganese superoxide (B77818) dismutase (MnSOD) gene. nih.gov This induction is mediated through the activation of PKC, as specific PKC inhibitors can block this effect. nih.gov Interestingly, while dPP activates multiple PKC isoenzymes (α, βI, δ, and μ), other agents that induce MnSOD gene expression, such as paclitaxel, specifically activate PKCδ. nih.gov This suggests that PKCδ may be a crucial downstream mediator for the induction of MnSOD by various stimuli.
Furthermore, in human peripheral blood lymphocytes, 12-deoxyphorbol-13-O-phenylacetate 20-acetate (dPPA), a closely related compound, induces DNA synthesis, the production of interleukin-2 (B1167480) (IL-2), and the expression of IL-2 receptor chains. nih.gov These effects are indicative of T-cell activation and are linked to the translocation of the PKCβ isozyme from the cytosol to the membrane. nih.gov This provides strong evidence for the involvement of PKCβ1 in the activation of human T and B lymphocytes and the subsequent regulation of genes involved in the immune response. nih.gov
Influence on Second Messenger Systems and Ion Fluxes
This compound, as a phorbol ester, exerts significant influence over intracellular signaling by targeting key components of second messenger systems. oup.com Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins, amplifying the initial signal and coordinating a cellular response. gentaur.co.ukbritannica.comderangedphysiology.com The primary mechanism of action for this compound involves its structural similarity to diacylglycerol (DAG), an endogenous second messenger. oup.comresearchgate.net
By mimicking DAG, this compound directly binds to and activates Protein Kinase C (PKC), a family of serine/threonine kinases. oup.comideayabio.com This activation circumvents the need for receptor-mediated hydrolysis of phospholipids (B1166683) to generate DAG, leading to potent and sustained PKC activity. oup.com Activated PKC then phosphorylates a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular events. oup.comideayabio.com The activation of PKC is a central node in signal transduction, influencing processes from gene expression to cell proliferation. nih.gov
The activation of PKC by this compound is intricately linked with ion fluxes, particularly those involving calcium (Ca²+). Calcium is a critical second messenger that regulates numerous neuronal and muscular functions. britannica.commdpi.com While certain PKC isoforms are calcium-dependent for their activation, phorbol esters can activate both calcium-dependent ('classical') and calcium-independent ('novel') PKC isoforms by substituting for DAG. ideayabio.comuniprot.org
Furthermore, activated PKC can, in turn, modulate the activity of various ion channels, creating a complex feedback loop. This includes influencing L-type and T-type calcium channels, which regulate the influx of Ca²+ into the cell. cvpharmacology.comelifesciences.org The modulation of these channels can alter intracellular calcium concentrations, which can then affect other calcium-sensitive proteins and signaling pathways. mdpi.com For instance, a rise in submembrane calcium can induce a feedback control on T-type channel activity. elifesciences.org The interplay between PKC activation and ion channel regulation is crucial for the compound's ability to trigger diverse physiological responses.
| Signaling Component | Effect of this compound | Mechanism | Key References |
|---|---|---|---|
| Diacylglycerol (DAG) | Mimics action | The compound is a structural analog of DAG, allowing it to bind to the C1 domain of Protein Kinase C (PKC). | oup.comresearchgate.net |
| Protein Kinase C (PKC) | Direct activation | Binds to the regulatory C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase domain. | oup.comideayabio.com |
| Calcium Ions (Ca²⁺) | Indirect modulation of flux | Activated PKC can phosphorylate and modulate the activity of various calcium channels (e.g., L-type, T-type), altering Ca²⁺ influx and intracellular concentrations. | mdpi.comcvpharmacology.comelifesciences.org |
| Inositol Trisphosphate (IP₃) | Bypasses need for generation | Direct activation of PKC by the compound means that receptor-mediated PLC activation and subsequent IP₃/DAG generation are not required for this specific pathway initiation. However, downstream effects of PKC can influence pathways involving IP₃. | oup.comucl.ac.uk |
Crosstalk with Growth Factor Receptor Signaling Pathways
The biological effects of this compound are significantly amplified through its extensive crosstalk with growth factor receptor signaling pathways. These pathways, typically initiated by the binding of growth factors like Epidermal Growth Factor (EGF) to their corresponding receptor tyrosine kinases (RTKs), are fundamental in regulating cell proliferation, differentiation, survival, and migration. sinobiological.comnih.govnih.gov
Activation of PKC by this compound serves as a critical junction, enabling the convergence of signaling pathways. frontiersin.org A primary mechanism of this crosstalk is the ability of PKC to phosphorylate and thereby modulate components of the growth factor signaling cascade. This can lead to the ligand-independent activation, or "transactivation," of growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR). oncotarget.com For example, studies have shown that phorbol esters can induce EGFR transactivation through PKCδ and c-Src pathways. oncotarget.com
One of the most significant downstream consequences of this crosstalk is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK cascade. mdpi.comopen.edunih.gov This pathway is a central signaling module that relays extracellular signals from the cell membrane to the nucleus to control gene expression. open.edufrontiersin.org Upon activation by growth factors, EGFR recruits adaptor proteins that activate Ras, which in turn initiates the sequential phosphorylation and activation of Raf (MAPKKK), MEK (MAPKK), and finally ERK (MAPK). open.edu PKC, when activated by this compound, can enter this cascade at various points, most notably by activating Raf, thus propagating the signal down to ERK. open.edu
This convergence of signals allows for a coordinated and often amplified cellular response. The crosstalk between PKC and RTK pathways is crucial in both normal physiological processes and pathological conditions. frontiersin.orgnih.govliverpool.ac.uk For instance, the integration of signals from the extracellular matrix (via integrins) and growth factors is essential for processes like cell migration and angiogenesis. nih.gov By activating PKC, this compound can potently engage these complex signaling networks, leading to robust biological outcomes.
| Pathway Component | Role in Standard Pathway | Modulation by PKC (via this compound) | Key References |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Activated by ligand (e.g., EGF) binding, leading to dimerization and autophosphorylation. | Can be transactivated by PKC in a ligand-independent manner, leading to downstream signaling. | nih.govoncotarget.comnih.gov |
| Ras | A small GTPase that is activated downstream of EGFR and recruits Raf to the membrane. | PKC can contribute to the cellular environment (e.g., through other kinases) that facilitates Ras activation. | mdpi.comopen.edu |
| Raf (MAPKKK) | A serine/threonine kinase that is the first step in the MAPK cascade; activated by Ras. | Directly phosphorylated and activated by some PKC isoforms, providing a major point of crosstalk. | open.edu |
| MEK (MAPKK) | A dual-specificity kinase that phosphorylates and activates ERK. | Activated by Raf; its activation is an indirect consequence of PKC-mediated Raf activation. | open.edufrontiersin.org |
| ERK (MAPK) | A serine/threonine kinase that translocates to the nucleus to phosphorylate transcription factors, altering gene expression. | Final effector kinase in the cascade; its activation leads to cellular responses like proliferation and differentiation. | open.edunih.govfrontiersin.org |
Biological Activities and Cellular Phenotypes in Research Models
Modulation of Cell Proliferation, Differentiation, and Apoptosis
12-Deoxyphorbolphenylacetate and its analogs exert significant influence over fundamental cellular processes, including the cell cycle, differentiation pathways, and programmed cell death (apoptosis). Their mechanism of action is often linked to the activation of specific PKC isotypes, which can trigger divergent downstream effects depending on the cell type and context. chemicalbook.com
Research has demonstrated that derivatives of this compound are potent activators of lymphocytes. The 20-acetate derivative, in particular, has been shown to be an agonist of PKC beta 1, initiating a cascade of events consistent with T-cell activation. nih.gov Studies on human peripheral blood mononuclear cells revealed that this compound induces DNA synthesis, the production of interleukin-2 (B1167480) (IL-2), and the expression of IL-2 receptor chains (both alpha and beta) on T-lymphocytes (CD3+, CD4+, CD8+) and B-lymphocytes (CD20+). nih.gov This suggests a critical role for the PKC beta 1 isozyme in the activation of human T and B cells. nih.gov
Further investigation into the effects on T-cell subsets has shown that while some phorbol (B1677699) esters like tetradecanoylphorbolacetate (TPA) induce broad lymphocyte proliferation, this compound-20-acetate (DPPAA) appears to act more selectively. nih.gov Evidence suggests that DPPAA preferentially enhances the proliferation of the T8+ suppressor T-cell subset. nih.gov This selective action highlights how different PKC activators can have nuanced and distinct effects on the immune system, even if they share a common molecular target. nih.gov
Table 1: Effects of this compound-20-acetate on Human Lymphocytes
| Parameter | Observed Effect | Cell Type | Reference |
|---|---|---|---|
| DNA Synthesis | Induced | Peripheral Blood Lymphocytes | nih.gov |
| Interleukin-2 (IL-2) Production | Induced | Peripheral Blood Lymphocytes | nih.gov |
| IL-2 Receptor Expression | Upregulated (alpha and beta chains) | T-cells (CD3+, CD4+, CD8+) and B-cells (CD20+) | nih.gov |
In skin models, this compound (dPP) and its derivatives elicit complex and sometimes contradictory responses. They are recognized as pro-inflammatory agents, inducing erythema (redness) in mouse skin, a classic sign of inflammation. researchgate.netcapes.gov.br In rabbit skin, dPP has been observed to cause vasoconstriction. nih.gov
Despite these inflammatory actions, dPP also exhibits anti-proliferative effects under certain conditions. While it is an activator of PKC, it does not typically induce epidermal hyperplasia, a hallmark of tumor-promoting phorbol esters. nih.gov In fact, when applied prior to potent tumor promoters like phorbol 12-myristate 13-acetate (PMA), dPP acts as an inhibitor of tumor promotion in mouse skin. nih.gov It has been shown to reduce the average number of papillomas and tumor incidence in a dose-dependent manner. nih.gov This unique biological profile, characterized by inflammatory potential without tumor-promoting activity, makes these compounds valuable for studying the dissociation of these two cellular responses. nih.gov
Table 2: Epidermal Responses to this compound and its Derivatives
| Response | Finding | Research Model | Reference |
|---|---|---|---|
| Erythema (Inflammation) | Induced by this compound (12-DOPPA) and its 20-acetate derivative (12-DOPPAA). | Mouse Ear | researchgate.netcapes.gov.br |
| Vasoconstriction | Induced by 12-Deoxyphorbol-13-phenylacetate and its C-20 acetate (B1210297). | Rabbit Skin | nih.gov |
| Tumor Promotion | Does not promote tumors; inhibits PMA-induced tumor promotion. | CD-1 Mouse Skin | nih.gov |
The generation of new neurons, or neurogenesis, persists in specific regions of the adult brain throughout life, relying on populations of neural stem cells. frontiersin.orgnih.gov Research indicates that activation of PKC can be a strategy to promote this process. It has been demonstrated that PKC activation by phorbol esters can induce the proliferation of neural progenitor cells in vitro. nih.gov
Specifically, compounds with a 12-deoxyphorbol structure, such as prostratin (B1679730) and related diterpenes, have been shown to stimulate the proliferation of neural progenitor cells both in laboratory cultures and in living organisms. nih.gov This proliferative effect is mediated through the activation of PKC. nih.gov These findings suggest that 12-deoxyphorbols hold potential as tools to expand the endogenous neural progenitor cell population, thereby facilitating neuronal renewal. nih.gov
Impact on Keratinocyte Physiology and Epidermal Responses
Cellular Aggregation and Adhesion Mechanisms
Cell adhesion is a fundamental process involving specific molecules that mediate cell-to-cell and cell-to-matrix interactions. mdpi.comethz.ch this compound has been shown to directly influence these mechanisms, most notably in the context of blood platelets.
Studies have identified 12-deoxyphorbol-phenylacetate (12-DOPPA) as a potent inducer of human platelet aggregation. researchgate.net Research comparing a series of related compounds isolated from the latex of Euphorbia species found that the C-13 mono-esters of 12-deoxyphorbol, including the phenylacetate (B1230308) variant, were powerful aggregating agents. researchgate.net In contrast, diesters of 12-deoxyphorbol that possessed an acyl group at the C-20 position were found to be inactive. researchgate.net This highlights the critical role of the specific esterification pattern for this particular biological activity.
Table 3: Platelet Aggregation Activity of 12-Deoxyphorbol Esters
| Compound | Activity | Effective Dose (ED50) | Reference |
|---|---|---|---|
| 12-deoxyphorbol-phenylacetate | Potent aggregating agent | 0.6 μM | researchgate.net |
The signaling pathway for phorbol ester-induced platelet aggregation involves the activation of PKC. oup.com This activation is a key step that substitutes for the natural signaling molecule diacylglycerol. oup.comideayabio.com Downstream of PKC activation, a cascade of events leads to the activation of integrins, such as the fibrinogen receptor, on the platelet surface. pharmgkb.org This results in the formation of fibrinogen bridges between platelets, mediating their aggregation into a thrombus. pharmgkb.orgfrontiersin.org The P2Y12 receptor pathway, which is crucial for amplifying and sustaining aggregation, can also be influenced by signals originating from PKC activation. mdpi.com
Modulation of Inflammatory Responses and Associated Biochemical Pathways
The pro-inflammatory properties of this compound are a defining feature of its biological activity. As mentioned, it induces erythema in the skin, a visible sign of an inflammatory response. researchgate.netcapes.gov.br The biochemical pathways underlying this response have been investigated using various pharmacological inhibitors.
The inflammatory reaction induced by 12-DOPPA does not appear to be primarily mediated by cyclooxygenase products, as the inhibitor indomethacin (B1671933) was only partially successful at blocking the erythema. capes.gov.br Similarly, most free radical scavengers had minimal inhibitory effects. capes.gov.br However, the response was significantly inhibited by membrane-stabilizing agents (such as trifluoperazine (B1681574) and promethazine) and by propranolol, which is known to inhibit the activation of phospholipase A2. capes.gov.br This suggests that the inflammatory cascade involves membrane perturbation and the subsequent activation of phospholipase A2, a key enzyme that releases arachidonic acid from membrane phospholipids (B1166683) for the synthesis of inflammatory mediators. capes.gov.br The central mechanism remains the activation of PKC, which is a pivotal regulator in numerous inflammatory signaling pathways, including those involving NF-κB and MAP kinases. oup.comanygenes.com
Table 4: Effect of Various Inhibitors on Erythema Induced by this compound (12-DOPPA) in Mouse Ear
| Inhibitor Class | Specific Agent | Approximate % Inhibition | Implied Pathway | Reference |
|---|---|---|---|---|
| Cyclooxygenase Inhibitor | Indomethacin | 10% | Cyclooxygenase pathway is not the primary mediator | capes.gov.br |
| Membrane Stabilizing Agent | Trifluoperazine | High (not specified) | Membrane stability is crucial | capes.gov.br |
| Phospholipase A2 Inhibitor | Propranolol | 70% | Phospholipase A2 activation is a key step | capes.gov.br |
| Antihistamine/Antiserotonin | Mepyramine/Cyproheptadine (B85728) | Failed to inhibit | Histamine and serotonin (B10506) are not primary mediators | capes.gov.br |
Inhibition of Chemically Induced Erythema in Pre-clinical Models
This compound (12-DOPPA) and its related ester, this compound-20-acetate (12-DOPPAA), have been identified as pro-inflammatory agents capable of inducing erythema, or skin redness, in murine models. nih.govcapes.gov.br Studies have shown that a topical application of these compounds on the mouse ear leads to a noticeable erythematous response. nih.govcapes.gov.br The investigation into antagonists for this inflammatory reaction has yielded varied results, providing insight into the underlying mechanisms.
Several compounds have been tested for their ability to inhibit the erythema induced by 12-DOPPA and 12-DOPPAA. Notably, membrane-stabilizing agents such as trifluoperazine, promethazine, imipramine, and desmethylimipramine have demonstrated the most success in inhibiting this response. nih.govcapes.gov.br Furthermore, propranolol, which is known to inhibit the activation of phospholipase A2, a key enzyme in the inflammatory cascade, produced significant inhibition of the erythema. nih.govcapes.gov.br Hydrocortisone also showed a moderate inhibitory effect. nih.govcapes.gov.br In contrast, antihistamines like mepyramine and cyproheptadine were ineffective at mitigating the erythema. nih.govcapes.gov.br
The following table summarizes the inhibitory effects of various agents on 12-DOPPA and 12-DOPPAA-induced erythema in the mouse ear model.
| Inhibitory Agent | Target/Mechanism | % Inhibition of 12-DOPPA induced erythema | % Inhibition of 12-DOPPAA induced erythema |
| Indomethacin | Cyclooxygenase (COX) inhibitor | 10% | 0% |
| Hydrocortisone | Anti-inflammatory steroid | 55% | 20% |
| Propranolol | Inhibits phospholipase A2 activation | 70% | 55% |
| Aminopyrine | Free radical scavenger | 70% | 25% |
| Phenol | Free radical scavenger | <30% | <15% |
| Thioanisole | Free radical scavenger | <30% | <15% |
| Sodium benzoate | Free radical scavenger | <30% | <15% |
| Mepyramine | Histamine H1 antagonist | No inhibition | No inhibition |
| Cyproheptadine | Histamine and serotonin antagonist | No inhibition | No inhibition |
| Trifluoperazine | Membrane stabilizing agent | Successful inhibition | Successful inhibition |
| Promethazine | Membrane stabilizing agent | Successful inhibition | Successful inhibition |
| Imipramine | Membrane stabilizing agent | Successful inhibition | Successful inhibition |
| Desmethylimipramine | Membrane stabilizing agent | Successful inhibition | Successful inhibition |
Data compiled from studies on mouse ear erythema. nih.govcapes.gov.br
Mechanistic Intersections with Prostaglandin (B15479496) Synthesis and Eicosanoid Pathways
The pathways through which this compound induces inflammation appear to be complex and not solely reliant on the cyclooxygenase (COX) pathway, which is the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.govcapes.gov.br The limited success of indomethacin in inhibiting 12-DOPPA-induced erythema suggests that prostaglandin synthesis via COX is not the principal mediator of this inflammatory response. nih.govcapes.gov.br This indicates a divergence from the classical inflammation cascade that is heavily dependent on prostaglandins. creative-proteomics.com
Eicosanoids, a class of signaling molecules derived from the oxidation of fatty acids like arachidonic acid, are key players in inflammation. creative-proteomics.comnih.gov Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (PLA2). creative-proteomics.com The significant inhibition of 12-DOPPA-induced erythema by propranolol, an inhibitor of PLA2 activation, strongly implicates the involvement of the broader eicosanoid pathway. nih.govcapes.gov.br By targeting an upstream step in the synthesis of various eicosanoids, including leukotrienes and other lipoxygenase products, propranolol's efficacy suggests that these other inflammatory mediators, rather than just prostaglandins, are crucial in the erythema caused by 12-DOPPA. The failure of free radical scavengers, with the exception of aminopyrine, to substantially alter the reaction further supports the idea that the inflammatory mechanism is not primarily driven by cyclooxygenase products. nih.govcapes.gov.br
Anti-tumor-promoting Activity
Inhibition of Phorbol Myristate Acetate (PMA)-Induced Tumor Promotion and Hyperplasia in Murine Models
This compound (dPP) has demonstrated potent anti-tumor-promoting activity in preclinical studies. nih.govnih.gov Specifically, in murine models of skin carcinogenesis, dPP has been shown to inhibit the tumor-promoting effects of Phorbol Myristate Acetate (PMA), a well-known tumor promoter. nih.gov While dPP itself is a protein kinase C (PKC) activator, it exhibits a unique biological profile. nih.govnih.gov Unlike PMA, dPP either fails to induce or only partially induces typical phorbol ester effects such as epidermal hyperplasia (thickening of the skin). nih.gov
The following table illustrates the inhibitory effect of this compound (dPP) on PMA-induced tumor promotion in CD-1 mouse skin.
| dPP Pretreatment Dose | Reduction in Average Number of Papillomas | Reduction in Tumor Incidence |
| 10 micrograms (21.4 nmol) | 86% (7-fold) | 53% (from 100% to 47%) |
| Dose for 50% inhibition | 0.8 nmol | Not specified |
Data from a tumor promotion study in CD-1 mouse skin. nih.gov
Elucidation of Underlying Mechanisms of Anti-tumorigenic Effects
The anti-tumor-promoting activity of this compound is closely linked to its distinct regulation of Protein Kinase C (PKC) isozymes. nih.gov PKC represents a family of enzymes that are critical in cellular signal transduction and are major receptors for phorbol esters like PMA and dPP. nih.gov
Studies in primary mouse keratinocytes have revealed that dPP acts as a potent PKC activator but modulates the different isozymes in a unique manner compared to tumor-promoting phorbol esters. nih.gov Upon treatment with dPP, PKC-alpha, -delta, and -epsilon are rapidly translocated from the soluble fraction of the cell to the particulate fraction, a key step in their activation. nih.gov Notably, dPP shows a significantly higher potency for translocating the novel PKC isozymes (delta and epsilon) compared to the classical PKC-alpha. nih.gov
Following translocation, dPP induces the down-regulation of several PKC isozymes, including alpha, delta, eta, and epsilon. nih.gov The down-regulation of PKC-epsilon is particularly noteworthy as this isozyme is typically retained after treatment with PMA. nih.gov The differential regulation, specifically the potent down-regulation of novel PKC isozymes by dPP, is thought to be a key contributor to its anti-tumor-promoting effects. nih.gov This unique pattern of PKC isozyme modulation allows dPP to antagonize the tumor-promoting signals initiated by PMA. nih.govnih.gov
Regulation of Cellular Metabolic Processes (e.g., Glucose Transport)
This compound has been shown to influence cellular metabolic processes, particularly glucose transport. In skeletal muscle, the compound, in its 20-acetate form (dPPA), can stimulate glucose transport. nih.gov This effect is mediated through the activation of diacylglycerol (DAG)/phorbol ester-sensitive PKC isoforms. nih.gov
Research has demonstrated that the stimulation of glucose transport in rat epitrochlearis muscle by dPPA is additive to the maximal effects of insulin (B600854) or hypoxia, both of which are also known to increase glucose uptake. nih.gov This suggests that dPPA activates a pathway for glucose transport that is distinct from the insulin and hypoxia signaling pathways. nih.gov The use of calphostin C, an inhibitor of DAG-sensitive PKC isoforms, was found to decrease the glucose transport stimulated by dPPA, but not the transport stimulated by insulin or hypoxia, further supporting the involvement of a separate, PKC-dependent mechanism. nih.gov These findings indicate that the activation of specific PKC isoforms by this compound can directly impact cellular glucose metabolism. nih.gov
Activation of Latent Viral Reservoirs (e.g., HIV)
A significant area of research for this compound (DPP) is its ability to activate latent viral reservoirs, particularly those of the Human Immunodeficiency Virus (HIV). nih.gov The persistence of these latent reservoirs is a major obstacle to the eradication of HIV in infected individuals, as current antiretroviral therapies are not effective against these dormant viruses. nih.gov
DPP, along with prostratin, has been identified as a promising agent for "shock and kill" strategies in HIV treatment. nih.gov These compounds can activate the latent virus, bringing it out of its dormant state and making it susceptible to elimination by the immune system or antiretroviral drugs. nih.gov By acting as an adjuvant to antiviral therapy, DPP has the potential to help purge the body of these persistent viral reservoirs. nih.gov The development of practical, large-scale syntheses of DPP is crucial for advancing its therapeutic potential and enabling the creation of new analogs with potentially improved clinical efficacy. nih.gov
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for PKC Isoform Selectivity and Binding Affinity
Research has shown that dPP down-regulates the novel PKC isoforms δ (delta), ε (epsilon), and η (eta) with an ED50 of approximately 1-2 nM. In contrast, its potency for the classical PKC-α (alpha) is about two orders of magnitude lower, with an ED50 of around 100 nM. nih.gov This preferential activity towards nPKCs is a key aspect of its biological function and distinguishes it from other phorbol (B1677699) esters like phorbol-12-myristate-13-acetate (PMA). nih.govresearchgate.net The unique regulatory pattern of PKC-ε, in particular, is thought to contribute to the anti-tumor-promoting activity of dPP. nih.gov
The structural basis for this selectivity lies in the specific interactions between the ligand and the C1 domains of the PKC isoforms. The C1 domain is the binding site for both DAG and phorbol esters. um.es Studies on PKCδ have indicated that dPP, along with other 12-deoxyphorbol 13-monoesters, does not exhibit selectivity between the tandem C1a and C1b domains within this isoform. This lack of domain selectivity within a single isoform contrasts with other PKC ligands and correlates with its activity as a non-complete tumor promoter.
The nature and position of the acyl chains on the phorbol skeleton are paramount for PKC binding and activation. The phenylacetate (B1230308) group at the C-13 position is a crucial determinant of dPP's activity. acs.org The absence of a hydroxyl group at the C-12 position is a defining feature of 12-deoxyphorbol esters and influences the molecule's interaction with the hydrophobic regions of the PKC C1 domain. mdpi.com Furthermore, studies comparing different phorbol derivatives have shown that changing a substituent's location from C-12 to C-16 can lead to a significant reduction in proliferative effects, highlighting the spatial importance of these interactions. acs.org
| PKC Isoform | Effect of 12-Deoxyphorbolphenylacetate (dPP) | Potency (ED50) in Keratinocytes | Citation |
| PKC-α (alpha) | Down-regulation | ~100 nM | nih.gov |
| PKC-δ (delta) | Down-regulation | ~1-2 nM | nih.gov |
| PKC-ε (epsilon) | Down-regulation | ~1-2 nM | nih.gov |
| PKC-η (eta) | Down-regulation | ~1-2 nM | nih.gov |
Correlation of Chemical Modifications with Differential Biological Outcomes
Modifying the chemical structure of this compound has profound effects on its biological activity, providing insight into the functional roles of different parts of the molecule. These modifications can alter potency, isoform selectivity, and the ultimate cellular response, such as shifting from a tumor-promoting to an anti-tumor-promoting profile.
A key area of modification is the ester side chains. The lipophilicity of these chains is a critical variable. For instance, replacing the relatively short phenylacetate chain at C-13 with a long aliphatic chain, such as in 12-deoxyphorbol 13-tetradecanoate, converts the compound into a potent tumor promoter. nih.govscispace.com This difference in biological outcome is correlated with distinct patterns of PKC-δ translocation. The tumor-promoting derivative induces translocation first to the plasma membrane and subsequently to internal and nuclear membranes, whereas dPP, an inhibitor of tumor promotion, causes immediate association with internal and nuclear membranes. nih.govscispace.com
Another significant modification is the acetylation of the C-20 hydroxyl group. The resulting compound, 12-deoxyphorbol-13-O-phenylacetate 20-acetate (dPPA), has been identified as a specific activator of the PKC-β1 isozyme. researchgate.net This demonstrates that even minor additions to the phorbol backbone can dramatically shift isoform selectivity and subsequent signaling cascades, as dPPA has been shown to induce lymphocyte activation through its specific action on PKC-β1. science.gov
The core phorbol structure is also crucial. Early studies established that the oxygen atoms at C3, C4, and C9 are critical for binding to PKC. researchgate.net Any chemical modifications that alter these functional groups, such as deoxygenation or epimerization, can significantly diminish or completely abolish the compound's potency.
| Compound | Structural Modification from dPP | Key Biological Outcome | Citation |
| 12-Deoxyphorbol 13-tetradecanoate | Phenylacetate at C-13 replaced with tetradecanoate (B1227901) (long aliphatic chain) | Potent tumor promoter; different PKC-δ translocation pattern | nih.govscispace.com |
| 12-Deoxyphorbol-13-O-phenylacetate 20-acetate (dPPA) | Acetate (B1210297) group added at C-20 | Selective activator of PKC-β1; induces T-cell activation | researchgate.net |
| Prostratin (B1679730) (12-Deoxyphorbol 13-acetate) | Phenylacetate at C-13 replaced with acetate (short aliphatic chain) | Non-tumor-promoting; anti-HIV activity | mdpi.commdpi.com |
Influence of Stereochemistry on Molecular Recognition and Efficacy
The three-dimensional arrangement of atoms in this compound is fundamental to its ability to be recognized by and activate PKC. The enzyme exhibits strict stereochemical requirements for its ligands, a property rooted in the specific geometry of its C1 binding domain. Phorbol esters mimic the (S)-enantiomer of diacylglycerol (DAG), which is the naturally active form. core.ac.uk
The rigid tetracyclic core of the phorbol molecule dictates a specific spatial orientation of the key functional groups. The five-membered A ring is trans-linked to the seven-membered B ring, while the six-membered C ring is cis-linked to the cyclopentane (B165970) D ring. researchgate.net This precise conformation is essential for aligning the critical oxygen atoms at C3, C4, C9, and C20 for effective hydrogen bonding within the hydrophilic cleft of the C1 domain. um.es
While direct studies on the stereoisomers of the phenylacetate moiety in dPP are not extensively documented, research on related PKC activators underscores the importance of substituent stereochemistry. For example, studies with conformationally restricted DAG-lactones show a strong preference for a single enantiomer, with differences in activity spanning orders of magnitude. um.es Similarly, introducing a methyl group at the C3 position of diglycerides demonstrated that PKC activation is stereospecific with respect to this new chiral center. core.ac.uk This stereochemical preference at the substituent level is predicted by pharmacophore models and highlights that the precise 3D positioning of the ester side chain is critical for optimal interaction with the receptor. Any deviation from the required stereochemistry would likely disrupt the tight fit within the binding pocket, leading to reduced affinity and efficacy.
Computational Chemistry Approaches for SAR Analysis and Rational Design
Computational chemistry provides powerful tools for investigating the structure-activity relationships of this compound at a molecular level. These methods complement experimental data by offering insights into binding modes, conformational preferences, and the energetic basis of ligand-protein interactions, thereby guiding the rational design of new PKC modulators.
Molecular docking simulations have been employed to model the interaction of phorbol esters with the C1 domains of PKC isoforms, such as PKC-δ. researchgate.net These studies reveal how the phorbol core fits into a hydrophilic cleft on the surface of the C1 domain, forming key hydrogen bonds with backbone amide and carbonyl groups of conserved amino acid residues like Gly253 and Thr242. um.es The ester side chains, such as the phenylacetate group of dPP, are positioned to form a hydrophobic surface that caps (B75204) the C1 domain, facilitating its insertion and retention in the cell membrane, which is a crucial step for sustained PKC activation. researchgate.netnih.gov
Pharmacophore modeling has been instrumental in defining the essential structural features required for PKC activation. These models identify the critical spatial arrangement of hydrogen bond donors and acceptors (primarily the oxygens at C4, C9, and C20) and hydrophobic regions. um.es Such models successfully correlate the structures of diverse PKC activators, from phorbol esters to bryostatins and diacylglycerols, providing a unified framework for understanding their activity. um.es
Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. Although specific 3D-QSAR models for dPP are not widely published, QSAR analyses of other ester series have successfully correlated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with biological activity. researchgate.net Applying such methods to 12-deoxyphorbol esters could quantify the contributions of different substituents, like the phenylacetate group, to binding affinity and isoform selectivity, further refining the rational design of novel PKC ligands with desired therapeutic profiles.
Advanced Methodologies and Applications in Chemical Biology
Development of 12-Deoxyphorbolphenylacetate as a Chemical Probe for Cellular Pathways
A chemical probe is a small molecule designed to selectively engage a specific protein target, thereby enabling the interrogation of that protein's function within complex biological systems like living cells. promega.com For a compound to serve as a high-quality chemical probe, it must exhibit high potency and selectivity for its intended target. promega.com this compound (dPP), a tigliane (B1223011) diterpenoid ester, has been established as a potent chemical probe for studying cellular signaling pathways, primarily through its well-characterized interaction with Protein Kinase C (PKC). oup.comresearchgate.net
The mechanism of action for phorbol (B1677699) esters like dPP involves the activation of PKC by substituting for the enzyme's natural lipid second messenger, diacylglycerol. oup.com This targeted activation allows researchers to precisely stimulate PKC-dependent signaling cascades and observe the downstream consequences. Research has demonstrated that dPP is an effective agonist for both calcium-dependent and calcium-independent isozymes of PKC. nih.gov This property has been leveraged to investigate the specific roles of PKC isoforms in various cellular processes.
A key application of dPP as a chemical probe has been in the field of immunology. Studies using human peripheral blood mononuclear cells have shown that dPP induces critical events in T-cell activation, including DNA synthesis, the production of interleukin-2 (B1167480) (IL-2), and the expression of IL-2 receptor chains. nih.gov A closely related analogue, 12-Deoxyphorbol-13-O-phenylacetate 20-acetate (dPPA), was identified as a more specific activator of the PKC beta 1 isozyme, further refining the ability to probe the function of individual PKC isoforms in lymphocyte activation. nih.gov The ability of these compounds to trigger specific, measurable cellular responses confirms their value as chemical probes for dissecting the PKC signaling axis.
| Probe Compound | Primary Target Class | Observed Cellular Effect | Investigated Pathway |
| This compound (dPP) | Protein Kinase C (PKC) | Induces platelet aggregation | PKC-mediated signaling |
| This compound (dPP) | Ca2+-dependent & independent PKCs | DNA synthesis, IL-2 production | T-Cell Activation |
| 12-Deoxyphorbol-13-O-phenylacetate 20-acetate (dPPA) | Protein Kinase C beta 1 (PKCβ1) | Translocation of PKCβ isozyme | PKCβ1-specific T-Cell Activation |
Application of Omics Technologies for Target Discovery and Pathway Mapping
Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, high-throughput analysis of the complete set of biological molecules in a cell or organism. nih.govcore.ac.uk These approaches are instrumental in modern drug development and chemical biology for discovering novel drug targets, elucidating mechanisms of action, and mapping complex biological pathways. researchgate.nethappiestminds.com
While large-scale omics studies focused specifically on this compound are not widely documented, the well-established primary pathway allows for a clear illustration of how these technologies can be applied. The principal pathway initiated by dPP is the activation of Protein Kinase C, which in turn phosphorylates a multitude of substrate proteins, leading to widespread changes in cellular function. oup.com For example, in T-lymphocytes, this activation cascade ultimately modulates gene expression, leading to the production of cytokines like IL-2 and the expression of cell surface receptors. nih.gov
Modern omics technologies can provide an unbiased and global view of these downstream events. For instance, a transcriptomics study (e.g., RNA-Seq) could identify all genes whose expression is altered following dPP treatment, while a proteomics approach (e.g., mass spectrometry) could quantify changes in protein levels and identify specific phosphorylation events on PKC substrates. mdpi.com This strategy is exemplified in studies of other PKC activators like prostratin (B1679730), where reporter gene assays and flow cytometry have been used to map its influence on the NF-κB signaling pathway and HIV-1 transcription. nih.gov Similarly, affinity purification-mass spectrometry has been employed to delineate the protein interaction networks of other signaling pathways, which are then analyzed using pathway databases like KEGG to reveal enriched biological processes. biorxiv.org
Table 6.2.1: Known Molecular Pathway of this compound
| Step | Molecular Event | Key Molecules Involved |
|---|---|---|
| 1 | Target Engagement | This compound, Protein Kinase C (PKC) |
| 2 | Enzyme Activation | PKC, Diacylglycerol (as natural analog) |
| 3 | Signal Transduction | Phosphorylation of substrate proteins |
Table 6.2.2: Potential Omics Applications for Pathway Elucidation
| Omics Technology | Objective | Potential Findings |
|---|---|---|
| Transcriptomics | Identify all genes regulated by dPP-mediated PKC activation. | Uncover novel gene networks involved in immune response or other cellular processes. |
| Phosphoproteomics | Globally identify all proteins phosphorylated upon PKC activation by dPP. | Create a comprehensive map of direct and indirect PKC substrates, revealing new signaling nodes. |
| Metabolomics | Profile changes in cellular metabolites following dPP treatment. | Understand how PKC activation rewires cellular metabolism. |
| Interactomics | Identify the protein-protein interaction network surrounding activated PKC. | Reveal previously unknown binding partners and scaffold proteins that modulate PKC signaling. |
High-Throughput Screening Paradigms for Identification of Novel Analogues and Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity. scribd.com This paradigm is crucial for identifying novel chemical structures (hits) that can be optimized into therapeutic leads or research tools. HTS can be applied to discover novel analogues of a known active compound, like this compound, to explore structure-activity relationships (SAR) and identify molecules with improved properties.
A successful HTS strategy for discovering novel analogues often involves several integrated steps, as exemplified by a campaign to find derivatives of the antibiotic lysocin E. nih.gov This process included the large-scale synthesis of a library containing thousands of peptide analogues, the use of miniaturized, automated bioassays to test their activity, and tandem mass spectrometry to sequence and identify the active compounds. nih.gov Such an approach allows for the efficient identification of residues or functional groups that are critical for biological activity. nih.gov
While a specific HTS campaign for this compound analogues is not described in the literature, smaller-scale screening of related natural compounds has provided significant SAR insights. A study of ten 12-deoxyphorbol analogues isolated from Euphorbia species revealed critical structural features for activity. researchgate.net The study found that C-13 mono-esters of 12-deoxyphorbol were potent inducers of platelet aggregation, whereas related diesters with an acyl group at the C-20 position were inactive. researchgate.net This demonstrates that modifications at the C-20 position can abolish the biological activity seen with compounds like dPP. These findings are crucial for designing focused libraries for future HTS campaigns aimed at discovering novel modulators of the PKC pathway.
Table 6.3.1: Structure-Activity Relationship of 12-Deoxyphorbol Analogues
| Compound Type | Structural Feature | Activity (Platelet Aggregation) | Reference |
|---|---|---|---|
| 12-deoxyphorbol-phenylacetate | C-13 mono-ester | Potent (ED₅₀ = 0.6 µM) | researchgate.net |
| 12-deoxyphorbol diesters | C-20 acyl group present | Inactive (>30 µM) | researchgate.net |
| Resiniferatoxin | C-20 acyl group present | Inactive (>30 µM) | researchgate.net |
Chemoproteomics and Activity-Based Protein Profiling (ABPP) in Target Deconvolution
Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a critical step in understanding its mechanism of action. nih.govnih.gov Chemoproteomics offers a powerful suite of technologies to achieve this by directly probing the interactions between a small molecule and the entire proteome of a cell. nih.govnih.gov Methods like affinity-based protein profiling and activity-based protein profiling (ABPP) use specialized chemical probes to capture and identify protein targets. researchgate.neteuropeanreview.org
Although these techniques have not been applied directly to this compound, their use with other PKC activators powerfully illustrates the approach. In one landmark study, a chemoproteomic probe was developed based on ingenol (B1671944) mebutate (IngMeb), another PKC agonist. acs.org This probe was engineered with two key features: a photoreactive group to covalently crosslink to binding proteins upon UV exposure, and a clickable alkyne handle for subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification via mass spectrometry. acs.org This affinity-based strategy successfully identified several protein targets of IngMeb in human cancer cells, including the known target PKC delta and the novel target SLC25A20. acs.org
In a separate approach demonstrating the power of ABPP, researchers used sulfonyl-triazole (SuTEx) probes to map ligandable sites across the kinome in live cells. rsc.orgrsc.org These probes react covalently with tyrosine residues in an activity-dependent manner. rsc.org This method was used to study the effects of the phorbol ester Phorbol-12-myristate-13-acetate (PMA), a potent PKC activator. The study led to the discovery of specific probe-modified sites within the C2 regulatory domain of PKC-alpha that were critical for its downregulation following prolonged activation by PMA, providing new insights into the regulation of PKC signaling. rsc.orgrsc.org These examples highlight how chemoproteomics and ABPP can precisely deconvolute the protein interactions and functional consequences of targeting the PKC family.
Table 6.4.1: Protein Targets of the PKC Activator Ingenol Mebutate Identified via Chemoproteomics
| Identified Protein Target | Protein Function | Significance | Reference |
|---|---|---|---|
| Protein Kinase C delta (PKCδ) | Serine/threonine kinase | Validated primary target of ingenol esters | acs.org |
| Basigin (BSG/CD147) | Transmembrane glycoprotein | Implicated in cellular metabolism and inflammation | acs.org |
Future Perspectives and Research Challenges
Identification and Characterization of Unexplored Biological Activities and Molecular Targets
Future research should focus on:
PKC Isozyme Specificity: There is a compelling need to dissect the specific interactions of 12-DOPPA with the various isozymes of PKC. nih.govcaymanchem.com It is known that different phorbol (B1677699) esters can induce varied biological outcomes, likely due to their differential ability to activate specific PKC isozymes. nih.govnih.gov For instance, the related compound 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) has shown specificity for the PKC beta 1 isozyme in vitro. nih.gov Elucidating the precise isozyme activation or inhibition profile for 12-DOPPA is crucial for understanding its specific effects, such as its potent induction of platelet aggregation. ucl.ac.uk
Novel Molecular Targets: Unbiased screening approaches, such as affinity chromatography and chemoproteomics, could reveal previously unknown molecular targets for 12-DOPPA. These targets may mediate some of its observed biological effects that are not fully explained by PKC activation alone.
Mechanism of Platelet Aggregation: 12-DOPPA is a potent platelet aggregating agent. ucl.ac.ukjci.orgdntb.gov.uaresearchsolutions.com While this is linked to PKC activation, the downstream signaling cascade is complex, involving the interplay of multiple pathways. pharmgkb.org Further studies are required to fully map the molecular events triggered by 12-DOPPA in platelets, which could provide insights into thrombosis and hemostasis.
Rational Design of Next-Generation Phorbol Ester Analogues with Enhanced Selectivity
The therapeutic potential of phorbol esters has been hampered by their off-target effects, most notably tumor promotion. A major research challenge is the rational design of analogues of 12-DOPPA that retain desired therapeutic activities while exhibiting enhanced selectivity for specific PKC isozymes or other targets, thereby minimizing undesirable effects.
Key strategies in this area include:
Function-Oriented Synthesis (FOS): This approach focuses on designing simpler, synthetically more accessible molecules that incorporate only the essential structural features (the pharmacophore) required for a specific biological function. pnas.orgrsc.org This strategy has been successfully used to create simplified phorbol ester analogues with high affinity for PKC. pnas.org
Computational and Structural Biology: The availability of crystal structures of PKC domains complexed with phorbol esters provides a powerful platform for receptor-guided drug design. um.es Molecular modeling and docking studies can predict how structural modifications to the 12-DOPPA scaffold will affect binding affinity and selectivity for different PKC isozymes. um.es
Modification of Acyl Chains: Research has shown that modifying the ester groups at the C12 and C13 positions can dramatically alter the biological activity of phorbol esters. ucsd.edu Synthesizing a library of 12-DOPPA analogues with varied phenylacetate (B1230308) moieties and other ester groups could yield compounds with fine-tuned selectivity and novel biological profiles. For example, introducing polar functional groups into the acyl chains has been explored as a strategy to create PKC inhibitors that bind to the enzyme without promoting its insertion into the cell membrane, a step required for activation. ucsd.edu
Advancements in Synthetic Accessibility and Scalability for Research and Development
A significant bottleneck in the comprehensive study of 12-Deoxyphorbolphenylacetate and its designed analogues is the difficulty in obtaining sufficient quantities of these complex molecules. Addressing the challenges of synthesis and scalability is paramount for advancing research and development.
Future efforts must be directed towards:
Improving Total Synthesis: The total synthesis of the phorbol core is a formidable challenge in organic chemistry due to its complex, stereochemically dense 5-7-6 tricyclic skeleton. nih.govacs.org While landmark total syntheses have been achieved, these routes are often long and low-yielding, making them impractical for large-scale production. researchgate.net The development of more concise and efficient synthetic routes, potentially leveraging novel catalytic methods like gold catalysis or innovative cycloaddition strategies, is a critical goal. nih.gov
Semi-synthesis and Bio-inspired Transformations: A more practical approach involves the semi-synthesis of analogues from readily available natural precursors. consensus.app For instance, abundant lathyrane-type diterpenes can be converted into the tigliane (B1223011) skeleton of phorbol through bio-inspired chemical transformations, offering a potentially scalable route. acs.org
Scalable Synthetic Strategies: As research progresses from basic science to preclinical studies, the demand for material increases significantly. Developing synthetic routes that are not only efficient but also scalable is essential. researchgate.net Strategies like "two-phase synthesis," which combines robust bond-forming reactions with late-stage oxidative functionalization, aim to address this challenge by creating a more practical pathway to complex terpenes. rsc.org
Integration of this compound Research into Broader Chemical Biology Paradigms for Disease Modeling
This compound and its future analogues represent powerful chemical probes for dissecting complex biological systems and modeling human diseases. oicr.on.ca Their ability to potently and specifically modulate a key signaling node like PKC makes them invaluable tools in chemical biology. wikipedia.org
The integration of 12-DOPPA research into broader paradigms involves:
Probing PKC Signaling Dynamics: As a specific activator, 12-DOPPA can be used to investigate the spatiotemporal dynamics of PKC signaling. nih.govrsc.org By activating PKC, researchers can trace the downstream phosphorylation events and cellular responses, helping to build a comprehensive map of the signaling network in various cell types and disease states. Optogenetic and fluorescently-tagged tools are being developed to study PKC signaling with high resolution, and chemical activators like 12-DOPPA provide a complementary and essential approach. nih.govelifesciences.org
Modeling Disease States: The pro-inflammatory and platelet-aggregating properties of 12-DOPPA make it a useful tool for creating in vitro and in vivo models of diseases such as psoriasis, thrombosis, and other inflammatory conditions. ucl.ac.uk These models are crucial for testing the efficacy of new therapeutic agents.
Target Validation: The development of highly selective analogues of 12-DOPPA can help validate specific PKC isozymes as therapeutic targets for various diseases, including cancer and neurological disorders. nih.govnih.govnih.gov By using a selective chemical probe to elicit a specific biological response, researchers can confirm that modulating a particular target has the desired therapeutic effect. oicr.on.cayoutube.commdpi.com
Q & A
Q. How should researchers statistically analyze dose-dependent effects of 12-DOPPA in preclinical studies?
- Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For in vivo data (e.g., ear thickness measurements), include mixed-effects models to account for inter-individual variability .
Q. What strategies are recommended for integrating contradictory findings from 12-DOPPA studies into a cohesive mechanistic model?
- Methodological Answer : Employ Bayesian network analysis to weight evidence based on study quality (e.g., sample size, control groups). Cross-reference conflicting data with orthogonal assays (e.g., siRNA knockdown of suspected mediators). Publish negative results in open-access repositories to reduce publication bias .
Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing 12-DOPPA-related data?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies by reporting animal strain, sex, and randomization methods. For human tissue studies, obtain IRB approval and document informed consent. Disclose conflicts of interest, including funding sources for compound synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
